(R)-(+)-Glycidyl pentyl ether
Overview
Description
(2R)-2-(pentoxymethyl)oxirane is a chiral epoxide compound characterized by the presence of an oxirane ring and a pentoxymethyl group. Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly reactive due to the ring strain in their structure. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(pentoxymethyl)oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the Prilezhaev reaction, where an alkene reacts with a peracid, such as peroxyacetic acid or peroxyformic acid, to form the epoxide . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of (2R)-2-(pentoxymethyl)oxirane may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors, for example, can be used to achieve a more controlled and sustainable synthesis compared to traditional batch processes . These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(pentoxymethyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols or other oxygenated products.
Reduction: Reductive ring-opening can yield alcohols or other reduced compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield diols, while nucleophilic substitution with an amine can produce amino alcohols.
Scientific Research Applications
(2R)-2-(pentoxymethyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving epoxides.
Mechanism of Action
The mechanism of action of (2R)-2-(pentoxymethyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the oxirane ring. This ring-opening reaction can proceed via different pathways depending on the nature of the nucleophile and the reaction conditions . The molecular targets and pathways involved include interactions with enzymes, proteins, and other biological molecules that can facilitate or inhibit specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-Phenoxymethyl-oxirane: Similar in structure but with a phenoxy group instead of a pentoxy group.
(2R)-2-(methoxymethyl)oxirane: Contains a methoxy group instead of a pentoxy group.
(2R)-2-(ethoxymethyl)oxirane: Contains an ethoxy group instead of a pentoxy group.
Uniqueness
(2R)-2-(pentoxymethyl)oxirane is unique due to its specific stereochemistry and the presence of the pentoxymethyl group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable in applications where specific chiral interactions are crucial, such as in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(2R)-2-(pentoxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-9-6-8-7-10-8/h8H,2-7H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCASZIDTNHBIW-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC[C@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.